molecular formula C11H13BrO B1266503 2-Bromo-1-mesitylethanone CAS No. 4225-92-7

2-Bromo-1-mesitylethanone

Cat. No. B1266503
CAS RN: 4225-92-7
M. Wt: 241.12 g/mol
InChI Key: HRAZXKYOYNRVMU-UHFFFAOYSA-N
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Patent
US08999983B2

Procedure details

2-Bromo-1-mesitylethanone (2.43 g, 10.1 mmol) and thiourea (0.810 g, 10.6 mmol) were dissolved in 95% ethanol (20 mL). The reaction mixture was heated at reflux for 2.0 h. The solution was concentrated under reduced pressure, and the residue was recrystallized from 2-propanol to give the desired 4-mesitylthiazol-2-amine (2.36 g) as white solids: 1H NMR (500 MHz, CD3OD) δ 7.00 (s, 2 H), 6.67 (s, 1 H), 2.31 (s, 3 H), 2.19 (s, 6 H).
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[C:10]([CH3:11])=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=1[CH3:13])=O.[NH2:14][C:15]([NH2:17])=[S:16]>C(O)C>[C:6]1([CH3:13])[CH:7]=[C:8]([CH3:12])[CH:9]=[C:10]([CH3:11])[C:5]=1[C:3]1[N:14]=[C:15]([NH2:17])[S:16][CH:2]=1

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
BrCC(=O)C1=C(C=C(C=C1C)C)C
Name
Quantity
0.81 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.0 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C(=CC(=C1)C)C)C=1N=C(SC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: CALCULATEDPERCENTYIELD 107%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.